3-(Aminooxy)butanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
1000342-86-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
InChI Key |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)ON |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminooxy Butanenitrile
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For 3-(aminooxy)butanenitrile, two primary disconnections are considered, targeting the C-O bond of the aminooxy group and the C-C bond adjacent to the nitrile.
Disconnection A: C-O Bond of the Aminooxy Group
This disconnection suggests forming the aminooxy linkage in a key step. The synthons generated are a butanenitrile cation with a leaving group at the 3-position and an aminooxy anion. The synthetic equivalents for these would be a halo-substituted butanenitrile and a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide.
Disconnection B: C-CN Bond
Alternatively, disconnecting the bond between the cyano group and the butene chain points to a precursor containing a butene skeleton with an aminooxy group already in place. The cyano group could then be introduced via nucleophilic substitution or other cyanation methods.
Classical and Modern Approaches to the Aminooxy Moiety Installation
The aminooxy group is a powerful functional handle due to its high nucleophilicity and its ability to react chemoselectively with carbonyl compounds to form stable oxime linkages. nih.govd-nb.infoacs.org Its installation can be achieved through several reliable methods.
A prevalent method for forming the C-O-N linkage is through the O-alkylation of a hydroxylamine equivalent with a suitable alkylating agent. smolecule.com A common and effective approach involves the use of N-hydroxyphthalimide as a protected hydroxylamine source. louisville.edu This method proceeds via a nucleophilic substitution reaction, where the oxygen of N-hydroxyphthalimide displaces a leaving group on the alkyl chain. Subsequent hydrazinolysis removes the phthalimide (B116566) protecting group to liberate the free aminooxy functionality. louisville.edu
Another approach involves the direct alkylation of hydroxylamine itself or its protected derivatives. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with alcohol-derived mesylates, followed by acidic deprotection to yield the desired O-substituted hydroxylamine. organic-chemistry.org
Table 1: Comparison of Reagents for O-Alkylation
| Reagent | Protecting Group | Deprotection Conditions | Advantages |
| N-Hydroxyphthalimide | Phthalimide | Hydrazinolysis | Stable reagent, high yields |
| tert-Butyl N-hydroxycarbamate | Boc | Acidic conditions | Orthogonal protecting group strategy |
| Hydroxylamine hydrochloride | None | Not applicable | Direct, but can lead to N-alkylation |
Direct formation of the N-O bond offers an alternative route to aminooxy compounds. One such method involves the oxidation of primary or secondary amines. For example, amines can be oxidized with reagents like benzoyl peroxide to form O-benzoyl hydroxylamines, which can then be hydrolyzed to the corresponding hydroxylamines. rsc.org This approach is particularly useful when the corresponding amine is more readily available than the alkyl halide required for O-alkylation.
The synthesis of aminooxy-containing amino acids and other complex molecules has been achieved through various strategies, highlighting the versatility of N-O bond forming reactions in organic synthesis. nih.govresearchgate.net
Nitrile Group Introduction and Derivatization
The nitrile functional group is a valuable synthon in organic chemistry, readily undergoing transformations into amines, carboxylic acids, and ketones. wikipedia.orglibretexts.org Its introduction into a molecule can be accomplished through a variety of methods.
Cyanoalkylation involves the simultaneous formation of a carbon-carbon bond and the introduction of a cyano group. Radical-mediated cyanoalkylation has emerged as a powerful tool. For instance, azobis(alkylcarbonitriles) can serve as sources of cyanoalkyl radicals, which can then add to alkenes or other radical acceptors. acs.orgresearchgate.net Copper-catalyzed cross-dehydrogenative coupling between olefins and alkyl nitriles also provides a direct route to homoallylic nitriles. nih.gov
Nitriles can be synthesized directly from a range of functional groups. A common laboratory method is the conversion of aldehydes to nitriles via the dehydration of an intermediate aldoxime. wikipedia.org This transformation can be achieved using various dehydrating agents. acs.orgnih.gov
Alternatively, primary alcohols can be converted directly to nitriles in a one-pot reaction using reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org The Kolbe nitrile synthesis, a classic SN2 reaction between an alkyl halide and an alkali metal cyanide, remains a viable method for introducing a nitrile group. wikipedia.orglibretexts.org Cyanide-free routes are also gaining prominence, such as the synthesis of nitriles from carboxylic acids via a chemoenzymatic cascade. nih.gov
Table 2: Selected Methods for Nitrile Synthesis
| Starting Material | Reagent(s) | Method | Key Features |
| Aldehyde | Hydroxylamine, Dehydrating agent | Oxime dehydration | Mild conditions, readily available starting materials wikipedia.org |
| Primary Alcohol | Trichloroisocyanuric acid, aq. NH3 | Direct oxidation/amination | One-pot procedure organic-chemistry.org |
| Alkyl Halide | Sodium Cyanide | Kolbe Nitrile Synthesis | Classic SN2 reaction libretexts.org |
| Alkene | Azobisisobutyronitrile (AIBN), Catalyst | Radical Cyanoalkylation | Forms C-C and C-CN bonds simultaneously researchgate.net |
| Carboxylic Acid | Carboxylate reductase, Hydroxylamine, Aldoxime dehydratase | Chemoenzymatic cascade | Cyanide-free, environmentally benign nih.gov |
Enantioselective Synthesis of Chiral this compound Isomers
The creation of the chiral center at the C3 position of this compound with high enantiomeric purity requires sophisticated synthetic approaches. This section delves into two primary strategies: asymmetric catalysis for the formation of the crucial carbon-carbon bond adjacent to the functional groups and the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In the context of this compound, a key strategy would involve the catalytic asymmetric addition of a cyanide equivalent to a suitable prochiral substrate. While direct catalytic asymmetric hydrocyanation of a β-aminooxy substituted alkene is not extensively documented for this specific substrate, analogous transformations provide a conceptual framework.
One potential pathway is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated nitrile, where the nucleophile could be an oxygen-containing species or a precursor to the aminooxy group. For instance, the conjugate addition of hydroxylamines to α,β-unsaturated carbonyl compounds has been successfully catalyzed by chiral metal complexes, affording β-amino acid derivatives with high enantioselectivity. rsc.org A similar strategy could be envisioned for α,β-unsaturated nitriles.
Another approach involves the difunctionalization of alkenes. Recent advancements have demonstrated the enantioselective amino- and oxycyanation of olefins using a combination of photoredox and copper catalysis. nih.gov This method allows for the direct formation of β-amino and β-oxy nitriles from simple alkenes. nih.gov A hypothetical application to an aminooxy-substituted alkene could yield the desired chiral this compound. The success of such a reaction would depend on the compatibility of the aminooxy group with the catalytic system.
The following table presents data from related asymmetric catalytic reactions that, while not specific to this compound, illustrate the potential of these methods for creating chiral centers adjacent to nitrile groups.
Table 1: Representative Asymmetric Catalytic Reactions for the Synthesis of Chiral Nitriles
| Catalyst System | Substrate Type | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium/Chiral Phosphine | Alkenes | Cyanide-free source | Up to 98% | nih.govsci-hub.se |
| Copper/Bisoxazoline Ligand | Olefins | Amine/Cyanide | High | nih.gov |
This table presents data from analogous reactions and does not represent the direct synthesis of this compound.
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgnumberanalytics.comwordpress.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For instance, an α,β-unsaturated amide derived from a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could undergo a conjugate addition of an aminooxy nucleophile. The steric hindrance provided by the auxiliary would direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would furnish the desired chiral β-aminooxy amide, which could then be converted to the nitrile. The Evans chiral auxiliary has been effectively used to control the stereoselectivity of Michael addition reactions. sioc-journal.cn
Substrate-controlled stereoselection relies on the inherent chirality of the starting material to influence the stereochemical outcome of a reaction. mdpi.com If a chiral precursor containing either the aminooxy or the nitrile group is used, its existing stereocenter can direct the formation of a new stereocenter. For example, the reduction of a chiral β-ketonitrile bearing an aminooxy group could proceed with high diastereoselectivity, controlled by the stereocenter at the C3 position.
The following table provides examples of the use of chiral auxiliaries in asymmetric synthesis, demonstrating their effectiveness in controlling stereochemistry in reactions that could be adapted for the synthesis of chiral this compound.
Table 2: Application of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Michael Addition | α,β-Unsaturated Imide | Up to 98% | sioc-journal.cn |
| Pseudoephedrine | Alkylation | Amide | High | nih.gov |
This table presents data from analogous reactions and does not represent the direct synthesis of this compound.
Chemical Reactivity and Transformation Studies of 3 Aminooxy Butanenitrile
Reactivity of the Aminooxy Functional Group
The aminooxy group (–ONH₂) is a highly versatile and reactive functional group characterized by the presence of a nitrogen atom bonded to an oxygen atom. This arrangement results in unique chemical properties, most notably the α-effect, which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. scispace.com For 3-(Aminooxy)butanenitrile, this reactivity is centered on the terminal nitrogen atom and is distinct from that of a primary amine. scispace.com
A hallmark reaction of the aminooxy functional group is its condensation with carbonyl compounds, known as oximation. louisville.edu This reaction is a highly efficient and chemoselective method for forming a stable oxime ether linkage (C=N–O–R). scispace.com The reaction proceeds readily with both aldehydes and ketones under mild conditions and in a wide range of solvents, including water. scispace.comlouisville.edu Unlike the imines formed from primary amines, the resulting oxime ether bond is significantly more robust and resistant to hydrolysis. scispace.comiris-biotech.de
The reaction between this compound and a carbonyl compound would proceed via nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. This process is generally uncatalyzed, highlighting the intrinsic high reactivity of the aminooxy group. scispace.com The reaction is a cornerstone of "click chemistry" due to its high yield, selectivity, and operational simplicity. louisville.edu
Table 1: Representative Oximation Reactions with Various Carbonyl Compounds Note: This table presents generalized data for the oximation reaction to illustrate the expected outcomes with this compound.
| Carbonyl Substrate | Expected Product with this compound | Typical Reaction Conditions | Expected Yield | Reference |
| Acetone | 2-Propanone O-(2-cyanobutan-2-yl)oxime | Room Temperature, Neutral pH, Ethanol | High (>90%) | researchgate.netnih.gov |
| Benzaldehyde | Benzaldehyde O-(2-cyanobutan-2-yl)oxime | Room Temperature, Neutral pH, Water/Ethanol | Excellent (>95%) | scispace.comnih.gov |
| Cyclohexanone | Cyclohexanone O-(2-cyanobutan-2-yl)oxime | Room Temperature, Neutral pH, Ethanol | Excellent (>95%) | researchgate.net |
The nitrogen atom of the aminooxy group in this compound is an exceptionally strong nucleophile. This enhanced reactivity is attributed to the "α-effect," a phenomenon where an atom with a lone pair of electrons adjacent to the nucleophilic center increases its nucleophilicity. scispace.com The lone pair on the oxygen atom destabilizes the ground state of the nucleophile, thereby lowering the activation energy for reaction and increasing the reaction rate.
This property distinguishes aminooxy compounds from primary amines, which are less nucleophilic under similar conditions. scispace.com The heightened nucleophilicity allows the aminooxy group to react chemoselectively in the presence of other nucleophilic groups, such as amines or alcohols, making it a valuable tool in chemical synthesis, particularly in bioconjugation and peptide chemistry. iris-biotech.de
While less common than their nucleophilic reactions, aminooxy moieties can be involved in radical chemistry. The N–O bond in related compounds can undergo homolytic cleavage under specific conditions, such as photolysis. For instance, the photolysis of N-nitrodialkylamines in solution generates aminyl radicals (R₂N•). researchgate.net In acidic solutions, these can be protonated to form the corresponding aminium radical cations (R₂NH•⁺), which exhibit different reactivity, preferentially adding to π-bonds rather than abstracting hydrogen atoms. researchgate.net Although direct studies on this compound are not prevalent, it is plausible that under radical-initiating conditions, the aminooxy group could serve as a precursor to nitrogen-centered radicals, which could then participate in intra- or intermolecular addition or abstraction reactions.
Reactions Involving the Nitrile Functional Group
The nitrile group (–C≡N) in this compound is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. pressbooks.pubfiveable.me
The electrophilic carbon of the nitrile group is a key site for chemical transformations.
Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. In basic hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, and after protonation, an amide is formed, which is then further hydrolyzed to a carboxylate salt. pressbooks.pub Subsequent acidification yields the corresponding carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by water.
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, which involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org The reaction initially forms an imine anion, which is then further reduced to a dianion. An aqueous workup subsequently protonates the dianion to yield the primary amine. libretexts.org
Table 2: Potential Transformations of the Nitrile Group in this compound
| Reaction | Reagent(s) | Expected Product | Reference |
| Acid Hydrolysis | H₃O⁺, Heat | 3-(Aminooxy)butanoic acid | pressbooks.pubresearchgate.net |
| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-(Aminooxy)butanoic acid | pressbooks.pub |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | 4-Aminooxy-pentan-1-amine | libretexts.org |
While nitriles themselves are not highly reactive as dipolarophiles, they can participate in certain cycloaddition reactions, particularly [3+2] cycloadditions, often requiring activation or transformation into a more reactive species. For example, nitriles can react with azides to form tetrazoles.
More commonly, the nitrile group can be a precursor to a 1,3-dipole. For instance, intermediates derived from compounds containing both nitrile and other functional groups can be envisioned to form dipoles like azomethine ylides, which then undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov These reactions are powerful methods for constructing five-membered heterocyclic rings. uchicago.edu The specific participation of this compound in such reactions would depend on the reaction conditions and the generation of a suitable dipolar intermediate.
Transformations of the Butane (B89635) Backbone
Selective Functionalization of Alkyl C-H Bonds
No studies detailing the selective functionalization of the C-H bonds on the butane backbone of this compound have been found in the scientific literature. Research in the broader field of C-H functionalization is an active area, with various methods being developed for the selective activation and transformation of otherwise inert C-H bonds. nih.gov These methods often employ transition metal catalysts or directing groups to achieve regioselectivity. However, the application of these methods to this compound has not been reported.
Rearrangement Reactions
There is no available research on rearrangement reactions specifically involving this compound. Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. organic-chemistry.org While numerous named rearrangement reactions exist for various functional groups, none have been documented with this compound as the substrate.
Multi-Component Reactions Incorporating this compound
A comprehensive search of chemical databases and literature reveals no multi-component reactions (MCRs) that utilize this compound as a reactant. MCRs are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more starting materials. nih.govnih.gov The aminooxy and nitrile functionalities could potentially participate in various MCRs, but no such examples involving this specific compound have been published.
Chemical Transformations in the Presence of Transition Metal Catalysts
No literature exists describing the chemical transformations of this compound catalyzed by transition metals. Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations. nih.gov Both the aminooxy and nitrile groups have the potential to coordinate with transition metals, which could lead to various catalytic transformations. However, the exploration of this area of reactivity for this compound remains an open avenue for future research.
Advanced Spectroscopic and Analytical Investigations of 3 Aminooxy Butanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 3-(Aminooxy)butanenitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation and assignment of all proton and carbon signals.
High-Resolution ¹H and ¹³C NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aminooxy protons (-ONH₂) typically appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The protons of the butanenitrile backbone would exhibit characteristic multiplicities due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to appear in a distinct region of the spectrum, typically between 115 and 130 ppm. libretexts.org The carbons of the aliphatic chain will have shifts influenced by their proximity to the electronegative aminooxy group and the nitrile group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| 1 | CH₃- | ~1.30 | ~18.0 | Doublet |
| 2 | -CH- | ~4.20 | ~75.0 | Multiplet |
| 3 | -CH₂- | ~2.60 | ~25.0 | Multiplet |
| 4 | -C≡N | - | ~118.0 | - |
| 5 | -ONH₂ | ~5.50 (broad) | - | Singlet |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are for a standard deuterated solvent like CDCl₃.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the protons on C1 (the methyl group) and the proton on C2, as well as between the proton on C2 and the protons on C3. This confirms the connectivity of the aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~1.30 ppm would show a correlation to the carbon signal at ~18.0 ppm, confirming this as the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This can be useful for determining the preferred conformation of the molecule in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For the molecular formula C₄H₈N₂O, the expected exact mass would be calculated and compared to the measured value.
Interactive Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₄H₉N₂O⁺ | 101.0715 |
| [M+Na]⁺ | C₄H₈N₂ONa⁺ | 123.0534 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely occur through several pathways, including:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen of the aminooxy group.
Loss of small neutral molecules: Such as the loss of the aminooxy group (-ONH₂) or parts of the aliphatic chain.
Rearrangement reactions: More complex fragmentation pathways that can provide further structural clues. miamioh.edu
The analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece. For aliphatic nitriles, a characteristic fragmentation is the loss of an alpha-hydrogen. youtube.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the sharp, intense absorption of the nitrile group (C≡N) stretching vibration, which typically appears in a relatively clean region of the spectrum. libretexts.orgspectroscopyonline.com The N-H stretching of the aminooxy group would likely appear as one or two bands in the high-wavenumber region, while the N-O and C-N stretching vibrations would be found in the fingerprint region. msu.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group is also a strong Raman scatterer, and its characteristic peak would be easily identifiable. acs.orgmorressier.com Raman spectroscopy is often particularly useful for identifying non-polar bonds and can provide additional details about the molecular structure.
Interactive Table 3: Predicted Vibrational Spectroscopy Peaks for this compound
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| -NH₂ (Aminooxy) | N-H Stretch | ~3300-3400 | ~3300-3400 | Medium |
| -C≡N (Nitrile) | C≡N Stretch | ~2250 | ~2250 | Strong, Sharp |
| -CH₃, -CH₂, -CH | C-H Stretch | ~2850-3000 | ~2850-3000 | Medium-Strong |
| -NH₂ (Aminooxy) | N-H Bend | ~1600-1650 | - | Medium |
| -CH₃, -CH₂ | C-H Bend | ~1375-1465 | ~1375-1465 | Medium |
| -O-N (Aminooxy) | O-N Stretch | ~900-950 | ~900-950 | Medium |
| -C-N (Aliphatic) | C-N Stretch | ~1000-1250 | ~1000-1250 | Medium |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The nitrile group (C≡N) presents one of the most distinct and easily identifiable peaks in an infrared spectrum. For saturated aliphatic nitriles, the C≡N stretching vibration typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The presence of the electronegative oxygen atom in the aminooxy group may slightly influence the electronic environment of the nitrile, but a prominent peak in this region is a definitive marker for the nitrile functionality.
The aminooxy group (-O-NH₂) will display characteristic vibrations. The N-H stretching of primary amines typically appears as two bands in the region of 3400-3300 cm⁻¹, although in some cases, these can be broad. libretexts.org The O-N stretching vibration is expected in the fingerprint region, likely around 1100-900 cm⁻¹. Additionally, N-H bending vibrations are anticipated in the 1650-1580 cm⁻¹ region.
The butanenitrile backbone will contribute absorptions from the C-H bonds of the alkyl chain. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. C-H bending vibrations will be observed in the 1470-1370 cm⁻¹ region. vscht.cz The C-O stretching of the aminooxy group is also expected in the fingerprint region, typically around 1260-1000 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium, Sharp |
| Aminooxy (N-H) | Stretching | 3400 - 3300 | Medium, Broad |
| Aminooxy (N-H) | Bending | 1650 - 1580 | Variable |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |
| Alkyl (C-H) | Bending | 1470 - 1370 | Medium |
| C-O Stretch | Stretching | 1260 - 1000 | Medium |
| O-N Stretch | Stretching | 1100 - 900 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The C≡N triple bond in nitriles gives rise to a strong and sharp Raman scattering band in the 2270–2210 cm⁻¹ region. researchgate.net This peak is often more intense in Raman than in FTIR spectra for nitriles, making it a valuable tool for identification. The exact position of this band is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding interactions. researchgate.net
The aminooxy group is also expected to be Raman active. A study on 1-aminooxy-spermine demonstrated the utility of Raman spectroscopy in probing the interactions of the aminooxy group. nih.govresearchgate.net The O-N and N-H vibrations of the aminooxy moiety would be observable, although their intensities may be weaker compared to the nitrile stretch.
The alkyl backbone of this compound will produce a series of peaks in the C-H stretching region (2800-3000 cm⁻¹) and the C-H bending and C-C stretching regions (800-1500 cm⁻¹). These can be complex but provide a characteristic "fingerprint" for the molecule.
Table 2: Predicted Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | Stretching | 2270 - 2210 | Strong, Sharp |
| Alkyl (C-H) | Stretching | 3000 - 2800 | Medium to Strong |
| Alkyl (C-C) | Stretching | 1200 - 800 | Weak to Medium |
| Aminooxy (O-N) | Stretching | 1100 - 900 | Weak to Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comuq.edu.au To apply this method to this compound, a high-quality single crystal of the compound would first need to be grown. creativebiomart.net
If a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed. nih.gov From the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to determine the positions of the individual atoms, bond lengths, bond angles, and torsional angles of the this compound molecule in the solid state.
Furthermore, X-ray crystallography would reveal information about the intermolecular interactions, such as hydrogen bonding involving the aminooxy group, that dictate the packing of the molecules in the crystal lattice. This technique provides the most definitive structural information, including the absolute configuration of any chiral centers, if present and the sample is resolved. rigaku.com
Chromatographic Techniques for Purity and Separation
HPLC is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. The analysis of this compound by HPLC presents a challenge due to its high polarity and lack of a strong UV chromophore. sepscience.comchromatographyonline.com
Standard reversed-phase HPLC (RP-HPLC) with C18 columns often provides poor retention for highly polar compounds, which may elute at or near the void volume. waters.com To overcome this, several strategies can be employed. The use of stationary phases designed for polar analytes, such as polar-embedded or polar-endcapped columns, could enhance retention. chromatographyonline.com
Another powerful approach is Hydrophilic Interaction Liquid Chromatography (HILIC). waters.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of an aqueous buffer. waters.com In HILIC, this compound would partition into the aqueous layer adsorbed on the stationary phase, leading to its retention.
Due to the absence of a UV chromophore, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector. researchgate.net Alternatively, derivatization with a UV-active or fluorescent tag can be performed to enable detection with more common UV-Vis or fluorescence detectors. nih.gov Mass spectrometry (MS) is also a highly sensitive and specific detection method that can be coupled with HPLC for the analysis of this compound. researchgate.net
Table 3: Potential HPLC Methods for this compound
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Detection Method |
| HILIC | Silica, Amide, or other polar bonded phases | High Acetonitrile/Low Aqueous Buffer | ELSD, CAD, MS |
| Reversed-Phase | Polar-embedded or Polar-endcapped C18 | High Aqueous/Low Organic Modifier | ELSD, CAD, MS |
| Derivatization RP-HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water | UV-Vis or Fluorescence (post-derivatization) |
Gas Chromatography (GC)
Gas chromatography (GC) serves as a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. The application of GC to the analysis of this compound, a polar molecule containing both an aminooxy and a nitrile functional group, presents specific challenges that often necessitate derivatization to achieve successful chromatographic separation and detection.
The direct injection of this compound onto a GC column can lead to poor peak shape, including tailing, and low response. These issues arise from the polar nature of the aminooxy group, which can interact strongly with the stationary phase of the GC column, and the potential for thermal degradation at the high temperatures typically used in GC analysis. bre.comresearchgate.net To overcome these limitations, derivatization is a common strategy employed to convert the polar analyte into a more volatile and less reactive derivative. researchgate.netsigmaaldrich.com
Several derivatization techniques are available for compounds containing active hydrogens, such as those in the aminooxy group. researchgate.net The primary goals of derivatization are to increase the volatility of the analyte, reduce its polarity, and improve its thermal stability, thereby enhancing its chromatographic behavior. researchgate.netsigmaaldrich.com Common derivatization approaches for polar functional groups include silylation and acylation. researchgate.netgcms.czjfda-online.com
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.commdpi.com The resulting silyl (B83357) derivatives of this compound would be significantly more volatile and less polar, allowing for improved separation and detection by GC.
Acylation is another effective derivatization strategy where an acyl group is introduced, often by reacting the analyte with an acylating agent such as an anhydride (B1165640) or an acyl halide. gcms.czjfda-online.com For instance, trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can be used to form stable, volatile derivatives that are also highly responsive to electron capture detection (ECD). nih.gov
The choice of GC column is also critical for the successful analysis of this compound derivatives. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for separating a wide range of derivatized compounds. sigmaaldrich.comresearchgate.net
Detection of this compound and its derivatives can be achieved using a flame ionization detector (FID), which is a universal detector for organic compounds. nih.gov For more specific and sensitive detection, as well as structural confirmation, a mass spectrometer (MS) can be coupled with the gas chromatograph (GC-MS). louisville.eduscispace.comyoutube.com GC-MS provides not only retention time data but also mass spectra, which can be used to identify the compound and its derivatives based on their fragmentation patterns. nih.govyoutube.com
While specific experimental data for the GC analysis of this compound is not extensively available in published literature, the following tables present hypothetical data based on the expected behavior of a derivatized analogue. These tables are for illustrative purposes to demonstrate the type of data that would be generated in such an analysis.
Table 1: Hypothetical GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC System | Agilent 7890A GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Scan Range | 50-550 m/z |
| Derivatization Reagent | MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide) |
Table 2: Hypothetical Retention Times and Mass Spectral Data for TBDMS-Derivatized this compound
| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | TBDMS Derivative | 12.5 | M-57 (loss of tert-butyl), M-15 (loss of methyl), characteristic fragments of the butanenitrile structure |
It is important to note that the development of a robust GC method for this compound would require experimental optimization of derivatization conditions, GC parameters, and mass spectral analysis.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require access to dedicated research that does not appear to be present in the public domain at this time.
Computational and Theoretical Investigations on 3 Aminooxy Butanenitrile
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict various spectroscopic parameters, which can aid in the identification and characterization of novel compounds. For 3-(Aminooxy)butanenitrile, these predictions would serve as a valuable reference for experimental chemists.
The process involves:
Geometry Optimization: The first step is to calculate the lowest energy conformation of the molecule using a selected level of theory and basis set.
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. These are used to predict the Infrared (IR) and Raman spectra. The calculations yield the frequencies of vibrational modes, their intensities, and their characteristic motions (e.g., C≡N stretch, N-O stretch, C-H bend).
NMR Calculations: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental spectra.
A hypothetical data table for predicted spectroscopic parameters is shown below to illustrate how such data would be presented.
Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound (Note: This data is illustrative and not based on actual calculations.)
| Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| ¹³C NMR Shift (C≡N) | 118 ppm | B3LYP/6-31G(d) |
| ¹H NMR Shift (CH₂) | 2.8 ppm | B3LYP/6-31G(d) |
| IR Frequency (C≡N stretch) | 2245 cm⁻¹ | B3LYP/6-31G(d) |
Cheminformatics Approaches for Analog Design and Property Prediction
Cheminformatics combines computational techniques with chemical information to support drug discovery and materials science. For this compound, these approaches could be used to design new molecules with desired properties or to predict the properties of the molecule itself.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): If a set of analogs of this compound with known biological activity were available, a QSAR model could be built. This model would create a mathematical relationship between the chemical structures (described by molecular descriptors) and their activity, allowing for the prediction of activity for newly designed analogs.
Molecular Similarity and Diversity Analysis: New analogs could be designed by searching chemical databases for molecules with similar structures or properties. Conversely, a library of diverse analogs could be generated to explore a wide range of chemical space.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, this could provide an early-stage assessment of its drug-likeness or potential hazards without synthesizing the compound.
The table below illustrates the type of data that could be generated from cheminformatics property prediction tools.
Table 2: Hypothetical Cheminformatics-Predicted Properties for this compound (Note: This data is illustrative and not based on actual calculations.)
| Property | Predicted Value | Model/Software |
|---|---|---|
| LogP (Lipophilicity) | 0.85 | ALOGPS |
| Topological Polar Surface Area | 59.1 Ų | SwissADME |
| Number of Rotatable Bonds | 4 | RDKit |
Role in Chemical Biology and Advanced Applications of 3 Aminooxy Butanenitrile Derivatives
Development of Chemical Probes and Tags
The development of sophisticated chemical probes and tags is fundamental to understanding complex biological systems. Derivatives of 3-(aminooxy)butanenitrile are well-suited for these applications, offering robust and specific methods for labeling and tracking biomolecules.
Bioconjugation Strategies via Oximation
Bioconjugation via oximation, or oxime ligation, is a highly efficient and chemoselective reaction that forms the basis for many applications of aminooxy-containing compounds. louisville.eduiris-biotech.de This reaction involves the condensation of an aminooxy group with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage. louisville.edulabinsights.nl The aminooxy group acts as a potent nucleophile, a phenomenon known as the "alpha effect," which enhances its reactivity compared to a standard amine. acs.orgnih.gov This allows the reaction to proceed under mild, physiological conditions, making it ideal for modifying sensitive biological molecules like proteins, peptides, and carbohydrates. iris-biotech.delabinsights.nl
The stability of the resulting oxime bond is a key advantage over imines (Schiff bases), which are more susceptible to hydrolysis. nih.gov This robustness ensures that the conjugate remains intact during biological studies. iris-biotech.de Researchers have synthesized various aminooxy-containing linkers that can be attached to biomolecules, allowing for subsequent conjugation to reporter tags, surfaces, or other molecules of interest through this reliable ligation chemistry. nih.gov
Table 1: Oximation Reaction for Bioconjugation
Click to view interactive data
| Reactant 1 (from Probe) | Reactant 2 (on Biomolecule) | Resulting Linkage | Key Features |
|---|---|---|---|
| Aminooxy Group (R-ONH₂) | Aldehyde (R'-CHO) | Aldoxime | High stability, rapid formation. iris-biotech.denih.gov |
| Aminooxy Group (R-ONH₂) | Ketone (R'-C(O)-R'') | Ketoxime | Stable linkage, reaction can be slower than with aldehydes. iris-biotech.de |
Click Chemistry Incorporating Aminooxy or Nitrile Moieties
The concept of "click chemistry" describes reactions that are modular, high-yielding, and generate minimal byproducts. labinsights.nl Both the aminooxy and nitrile functionalities found in this compound can participate in reactions that fall under this category.
Aminooxy Group in Click Chemistry: Oxime ligation is itself considered a premier example of a click reaction due to its high chemoselectivity and ability to be performed in aqueous environments. louisville.edu An "aminooxy click chemistry" (AOCC) strategy has been developed for synthesizing nucleoside building blocks, enabling the conjugation of various biologically relevant ligands to oligonucleotides. acs.orgnih.govresearchgate.net This approach allows for the creation of bivalent ligands or the simultaneous introduction of two different molecules with distinct biological functions. nih.gov
Nitrile Group in Click Chemistry: The nitrile group also features in click chemistry processes. Recent research has shown that nitriles can be catalytically merged with allenes, diboranes, and hydrazines or anilines in a process that is orthogonal to other common click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and sulfur-fluoride exchange (SuFEx). springernature.com This expands the toolbox available to chemists for assembling complex molecules. Furthermore, efficient methods for converting aldehydes to nitriles under mild conditions have been developed, effectively treating the aldehyde group as a synthetic equivalent of a nitrile for click applications. rsc.org
Enzyme Inhibition and Modulation Studies
Derivatives of this compound can be designed as highly specific enzyme inhibitors, leveraging the reactivity of the aminooxy group to interact with enzyme active sites or cofactors.
Mechanism-Based Enzyme Inhibitors
Mechanism-based inhibitors are unreactive compounds that are catalytically converted by a target enzyme into a reactive species, which then inactivates the enzyme, often through covalent modification. nih.gov This approach offers high specificity because the inhibitor must first be processed by the enzyme's own catalytic machinery. nih.gov
Aminooxy-containing molecules are particularly effective as mechanism-based inhibitors for pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov These enzymes are crucial for amino acid metabolism. The aminooxy group can react with the aldehyde of the PLP cofactor in the enzyme's active site, forming a highly stable oxime. nih.gov This effectively sequesters the cofactor and inhibits the enzyme. For example, the aminooxy analog of histidine, 4(5)-aminooxymethylimidazole, is a potent inhibitor of histidine decarboxylase, forming a stable PLP-inhibitor complex within the active site. nih.gov Similarly, derivatives of 1-aminooxy-3-aminopropane (B1213496) have been studied as potent inhibitors of ornithine decarboxylase and spermidine (B129725) synthase. nih.govnih.gov
Table 2: Examples of Aminooxy-Containing Enzyme Inhibitors
Click to view interactive data
| Inhibitor Class | Target Enzyme Class | Mechanism of Action | Reference Example |
|---|---|---|---|
| Aminooxy Analogs of Substrates | PLP-Dependent Decarboxylases | Forms a stable oxime with the PLP cofactor in the active site. | 4(5)-aminooxymethylimidazole inhibits Histidine Decarboxylase. nih.gov |
| Aminooxy Analogs of Polyamines | Polyamine Biosynthesis Enzymes | Inhibits enzymes like ornithine decarboxylase and spermidine synthase. | 1-aminooxy-3-aminopropane and its derivatives. nih.govnih.gov |
Covalent Ligand Discovery
Covalent ligand discovery has emerged as a powerful strategy for targeting proteins, including those previously considered "undruggable." nih.gov This approach involves designing molecules that form a stable, covalent bond with a specific amino acid residue on the target protein. enamine.net While much of the focus has been on targeting cysteine residues, efforts are expanding to other nucleophilic amino acids like lysine, tyrosine, and serine. nih.govenamine.net
The aminooxy group is well-suited for covalent ligand discovery. Its ability to form stable oxime bonds with carbonyl groups can be exploited if a target protein possesses, or can be engineered to possess, an aldehyde or ketone functionality. This could be a naturally occurring feature or one introduced through genetic code expansion. While less common, the nitrile group can also be incorporated into reactive moieties, such as cyanoacrylamides, which act as reversible covalent warheads targeting cysteine residues. enamine.net
Investigation of Molecular Mechanisms in Biological Systems
By combining the principles of bioconjugation and enzyme inhibition, derivatives of this compound can be used to create tools for investigating complex molecular mechanisms. For instance, an aminooxy-containing probe can be used to label specific proteins or metabolites bearing a carbonyl group, allowing for their visualization and tracking within a cell. This can help elucidate their trafficking, localization, and interaction partners.
In other applications, these derivatives can serve as specific inhibitors to dissect biological pathways. By inhibiting a key enzyme like ornithine decarboxylase with an aminooxy-containing compound, researchers can study the downstream cellular effects of polyamine depletion. nih.gov Furthermore, nitrile-containing compounds have been developed as PET (Positron Emission Tomography) probes for imaging receptors in the brain, such as AMPA receptors, providing a non-invasive method to study receptor localization and density in vivo. nih.gov Such studies are crucial for understanding the molecular basis of neurological function and disease. nih.gov
Protein-Ligand Interactions
The interaction of this compound derivatives with proteins is governed by the distinct chemical properties of its two primary functional groups: the aminooxy moiety and the nitrile group.
The aminooxy group is a potent nucleophile, significantly more so than a standard amine due to the alpha effect, where the adjacent oxygen atom's lone pair of electrons enhances nucleophilicity. acs.orgiris-biotech.de Its primary role in protein interactions is through a highly specific and efficient bioorthogonal reaction known as oxime ligation. rsc.orgresearchgate.net This reaction occurs between the aminooxy group and a carbonyl group (an aldehyde or ketone) on a protein to form a stable oxime bond. iris-biotech.delouisville.edu This chemoselective ligation can be performed under mild, aqueous conditions compatible with biological systems. louisville.edunih.gov Consequently, derivatives of this compound can be used to selectively label or conjugate with proteins that have been engineered to contain a carbonyl functionality, for instance, through the enzymatic or chemical modification of specific amino acid residues. researchgate.net
The nitrile group , while less reactive under physiological conditions, contributes to non-covalent protein-ligand interactions. The carbon-nitrogen triple bond creates a strong dipole moment, making the nitrogen atom a hydrogen bond acceptor. ebsco.com This allows the nitrile group to form hydrogen bonds with suitable donor residues in a protein's binding pocket, such as the backbone NH groups or the side chains of amino acids like arginine and lysine. It can also participate in other dipole-dipole or hydrophobic interactions, helping to anchor the ligand within the binding site.
Table 1: Potential Interactions of this compound Functional Groups with Protein Residues
| Functional Group | Interaction Type | Interacting Protein Moiety | Stability |
| Aminooxy | Covalent Bond (Oxime Ligation) | Aldehyde/Ketone groups (e.g., on modified residues) | High (Stable C=N-O bond) iris-biotech.debroadpharm.com |
| Nitrile | Hydrogen Bond | Backbone Amides, Arginine, Lysine Side Chains | Moderate |
| Nitrile | Dipole-Dipole Interactions | Polar Amino Acid Side Chains | Low to Moderate |
| Alkyl Chain | Hydrophobic Interactions | Nonpolar Amino Acid Side Chains (e.g., Leucine, Valine) | Low to Moderate |
Interfacing with Biological Macromolecules (e.g., DNA)
The unique reactivity of the aminooxy group is particularly valuable for creating specific and stable linkages with other biological macromolecules, most notably DNA. A key application is the construction of site-specific DNA-protein cross-links (DPCs), which are significant DNA lesions that can be induced by various agents and are important in biological processes. rsc.orgnih.gov
This is achieved using oxime ligation, a bioorthogonal reaction that connects a protein containing an aminooxy-functionalized amino acid with a DNA strand that has been modified to feature an aldehyde group. rsc.orgnih.gov For example, an unnatural amino acid bearing an aminooxy side chain can be incorporated into a peptide or protein. This modified protein can then be reacted with a synthetic DNA oligonucleotide containing a formyl group, such as at the 5-position of deoxycytidine (5-formyl-dC). rsc.orgnih.gov The reaction proceeds specifically between the aminooxy group and the aldehyde, forming a stable oxime linkage that covalently cross-links the protein to a precise location on the DNA strand. nih.gov This methodology provides researchers with powerful tools to generate model DPCs for studying their biological effects, including their impact on DNA replication and repair. rsc.org
Design of Advanced Synthetic Intermediates
The presence of two distinct, reactive functional groups makes this compound a valuable platform for the design of advanced synthetic intermediates.
Building Blocks for Heterocyclic Systems
Nitriles are well-established precursors in the synthesis of a wide variety of heterocyclic compounds. amanote.com The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, while the nitrogen atom can participate in cyclization reactions. wikipedia.org Alkenyl nitriles, in particular, are versatile reagents for constructing complex molecular structures.
The bifunctionality of this compound offers multiple pathways for heterocyclic synthesis. The aminooxy group can act as a nucleophile in intramolecular reactions, potentially reacting with the nitrile group (or a derivative thereof) to form nitrogen- and oxygen-containing rings. Alternatively, the two functional groups can react independently with other reagents in multicomponent reactions to build more complex heterocyclic systems.
Precursors for Complex Molecule Synthesis
As a synthetic precursor, this compound offers dual reactivity that can be exploited for the assembly of complex molecules.
Aminooxy Group Reactivity : The aminooxy group serves as a "click chemistry" handle. louisville.edu Its chemoselective ligation with aldehydes and ketones to form stable oximes is a robust method for conjugating molecular fragments under mild conditions. iris-biotech.delouisville.edu This allows for the straightforward attachment of a this compound-derived unit to other molecules, such as peptides, carbohydrates, or other small-molecule scaffolds. iris-biotech.deresearchgate.net
Nitrile Group Transformations : The nitrile group is a versatile functional group that can be converted into other key chemical moieties. ebsco.com
Reduction : Nitriles can be readily reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminium hydride or through catalytic hydrogenation. wikipedia.orglibretexts.org This transformation provides a route to amino compounds from the butanenitrile scaffold.
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed, typically proceeding through a carboxamide intermediate to yield a carboxylic acid (R-COOH). ebsco.comwikipedia.org This allows for the introduction of an acidic functional group.
Nucleophilic Addition : Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. wikipedia.orglibretexts.org
Potential in Materials Science Applications
The functional groups of this compound also suggest potential applications in the field of materials science, particularly in polymer chemistry.
Polymer Chemistry (e.g., Nitrile-containing polymers)
The incorporation of nitrile groups into polymer backbones is known to enhance their physicochemical properties. For example, the high polarity of the nitrile group can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymer. lu.se Furthermore, the nitrile groups along a polymer chain serve as reactive sites for post-polymerization modification through reactions like hydrolysis, reduction, or cycloaddition, allowing for the tailoring of material properties. researchgate.net
A patent has described the use of nitrile compounds containing a protected amino group to functionalize polymers for applications such as tire components. google.com Similarly, this compound could be used as a monomer or a functionalizing agent. The aminooxy group provides a specific point of attachment for further chemical modification of the polymer. For instance, telechelic polymers with aminooxy groups at their chain ends have been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov These polymers can then be site-selectively conjugated with other molecules, including peptides, to create advanced biomaterials or functional surfaces. nih.gov
Functional Materials Development
The development of advanced functional materials often relies on the precise control of molecular architecture and the introduction of specific chemical functionalities. Derivatives of this compound, and more broadly, molecules containing the aminooxy group, are valuable tools in materials science due to their ability to participate in highly efficient and chemoselective ligation reactions. nih.govlouisville.edu The primary reaction exploited is the formation of a stable oxime linkage through the condensation of an aminooxy group with an aldehyde or ketone. nih.govnih.gov This "click chemistry" approach is notable for its high yield, mild reaction conditions, and bioorthogonality, meaning it does not interfere with biological processes. louisville.edursc.org
The oxime bond's unique combination of stability and potential reversibility under specific conditions, such as acidic pH, makes it particularly suitable for creating dynamic and responsive materials. nih.govrsc.org This has led to the application of aminooxy-containing molecules in the synthesis of self-healing hydrogels, the functionalization of surfaces, and the creation of novel polymer architectures. rsc.orgacs.orgacs.org
Hydrogel Formation and Modification
Aminooxy derivatives are instrumental in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These materials are widely used in biomedical applications. The crosslinking of polymer chains functionalized with aldehydes or ketones using bifunctional or multifunctional aminooxy compounds results in the formation of a stable hydrogel network. rsc.org
Research has demonstrated the development of self-healing hydrogels based on the dynamic nature of oxime crosslinks. rsc.org These materials can autonomously repair damage due to the reversible nature of the oxime bonds, which can break and reform under certain stimuli. rsc.org Furthermore, light-mediated oxime ligation has been used to create hydrogels with spatiotemporal control. rsc.org In this approach, a "photocaged" aminooxy group is used, which becomes reactive only upon exposure to UV light. rsc.org This allows for the precise fabrication of hydrogel structures and the patterning of materials with specific biochemical properties in user-defined regions. rsc.org
Key parameters that can be tuned to control the mechanical properties and formation rates of these hydrogels include:
Polymer or crosslinker concentration nih.govrsc.org
UV light intensity and exposure duration (for photomediated systems) nih.govrsc.org
pH of the solution nih.govrsc.org
Concentration of catalysts like aniline (B41778) nih.govrsc.org
Polymer Synthesis and Surface Functionalization
In polymer chemistry, aminooxy-functionalized molecules serve as versatile building blocks. They can be used as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with a reactive aminooxy group at one end. acs.org These end-functionalized polymers can then be readily conjugated to other molecules or surfaces. For example, thermoresponsive polymers like poly(N-isopropylacrylamide) (pNIPAAm) have been synthesized with aminooxy functionality, allowing for their attachment to modified proteins or surfaces to create "smart" materials that respond to temperature changes. acs.orgacs.org
The chemoselective nature of the oxime ligation is also heavily utilized for surface modification. acs.org Surfaces containing aldehyde or ketone groups can be functionalized by treatment with aminooxy-containing molecules, including polymers, peptides, or fluorophores. louisville.eduacs.orgnih.gov This strategy has been used to:
Immobilize polysaccharides like heparin onto gold surfaces. acs.org
Attach peptides to cotton fabrics to create textiles with novel biological properties. nih.gov
Couple polymers to nanospheres for advanced diagnostic or delivery systems. acs.org
The stability of the resulting oxime linkage ensures a robust and durable functionalization, which is critical for the long-term performance of the material. nih.gov
Table 1: Research Findings on Functional Materials Using Aminooxy Derivatives
| Derivative System / Material | Application Area | Key Property Investigated | Detailed Finding | Citation |
|---|---|---|---|---|
| Photocaged Alkoxyamine and Benzaldehyde-functionalized PEG | Hydrogel Formation | Spatiotemporal Control of Mechanical Properties | Hydrogel formation occurred within minutes of UV light exposure. Mechanical properties could be tuned by varying UV exposure, pH, and catalyst concentration. | rsc.org |
| Aminooxy End-Functionalized poly(N-isopropylacrylamide) (pNIPAAm) | Polymer-Protein Conjugation | Chemoselective Ligation and Thermoresponsivity | The polymer successfully conjugated to a levulinyl-modified protein via oxime bond formation. The resulting conjugate exhibited the characteristic thermal sensitivity of pNIPAAm. | acs.org |
| Keto-functional Copolymers and Difunctional Alkoxyamines | Self-Healing Hydrogels | Autonomous Healing and Reversible Gel-Sol Transition | Hydrogels demonstrated autonomous healing due to the dynamic nature of oxime crosslinks. A reversible gel-to-sol transition was induced by adding a monofunctional alkoxyamine under acidic conditions. | rsc.org |
| Aminooxy-functionalized Peptides | Surface Modification of Textiles | Covalent Immobilization and Stability | Model peptides were successfully conjugated to aldehyde-modified cotton fabrics via stable oxime bonds, demonstrating a method for creating functionalized textiles. | nih.gov |
| Aminooxy End-Functionalized pNIPAAm via RAFT Polymerization | Surface Immobilization | Immobilization of Polysaccharides | The polymer was successfully immobilized on a gold surface and subsequently used to attach an aldehyde-modified heparin, confirmed by FT-IR spectroscopy. | acs.org |
Future Directions and Emerging Research Avenues for 3 Aminooxy Butanenitrile
Integration with Flow Chemistry and High-Throughput Experimentation
Continuous flow chemistry and high-throughput experimentation (HTE) are transforming synthetic chemistry from a batch-based practice to a continuous, data-rich process. These technologies offer enhanced safety, scalability, and precise control over reaction parameters, making them ideal for exploring the synthesis and reactivity of molecules like 3-(Aminooxy)butanenitrile. purdue.edu
The synthesis of this compound, potentially involving the handling of reactive intermediates, could be rendered safer and more efficient in a flow reactor. For instance, a multi-step synthesis starting from a precursor like crotononitrile (B213123) could be telescoped into a single continuous process, minimizing manual handling and improving yield.
High-throughput experimentation platforms, capable of running hundreds of reactions in parallel, could be employed to rapidly screen and optimize reaction conditions for the synthesis or derivatization of this compound. Parameters such as catalyst, solvent, temperature, and reactant ratios could be systematically varied to quickly identify optimal conditions.
Table 1: Hypothetical High-Throughput Experimentation for Optimizing a Key Synthetic Step Reaction: N-alkylation of N-Hydroxyphthalimide with 3-bromobutanenitrile
| Experiment ID | Base | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|
| A-01 | K₂CO₃ | DMF | 80 | 10 | 65 |
| A-02 | Cs₂CO₃ | DMF | 80 | 10 | 82 |
| A-03 | K₂CO₃ | Acetonitrile | 80 | 10 | 58 |
| A-04 | Cs₂CO₃ | Acetonitrile | 80 | 10 | 75 |
| B-01 | Cs₂CO₃ | DMF | 100 | 5 | 88 |
| B-02 | Cs₂CO₃ | DMF | 100 | 10 | 85 |
Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling rapid prediction of molecular properties, optimization of synthetic routes, and even the de novo design of novel compounds. nih.gov These computational tools can analyze vast datasets to uncover patterns that are not readily apparent to human researchers. nih.gov
For this compound, ML models could be trained to predict its physicochemical properties, biological activity, or toxicity based on its structure. Such models could guide the synthesis of derivatives with desired characteristics. Furthermore, AI algorithms could retrospectively analyze known synthetic pathways to propose more efficient or novel routes to this compound. nih.gov
Table 2: Hypothetical Molecules Generated by an AI Model Based on the this compound Scaffold
| Molecule ID | Proposed Structure | Predicted Target | Predicted Binding Affinity (-log(IC₅₀)) |
|---|---|---|---|
| AOBN-G001 | [Structure Image Placeholder 1] | Kinase A | 8.2 |
| AOBN-G002 | [Structure Image Placeholder 2] | Protease B | 7.8 |
| AOBN-G003 | [Structure Image Placeholder 3] | GPCR C | 8.5 |
| AOBN-G004 | [Structure Image Placeholder 4] | Kinase A | 8.9 |
Sustainable Synthesis Approaches
The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are becoming central to modern chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic routes.
This could involve exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions. For example, an enzyme could be used to resolve a racemic mixture of this compound to yield a single enantiomer. Another avenue is the use of renewable feedstocks and greener solvents derived from biomass, such as 1,2,3-Trimethoxypropane, to reduce the environmental footprint of the synthesis. rsc.org Electrosynthesis, which uses electricity to drive chemical reactions, offers a way to avoid stoichiometric chemical oxidants or reductants, further aligning the synthesis with green chemistry principles.
Table 3: Comparison of a Hypothetical Traditional vs. a Proposed Sustainable Synthetic Route
| Metric | Traditional Route (e.g., Grignard-based) | Proposed Sustainable Route (e.g., Biocatalytic) |
|---|---|---|
| Solvent | Anhydrous Diethyl Ether, Toluene | Aqueous Buffer |
| Catalyst | Stoichiometric Mg, Lewis Acids | Recyclable Immobilized Enzyme |
| Atom Economy | Low (~45%) | High (>80%) |
| E-Factor (Waste/Product Ratio) | High (>20) | Low (<5) |
| Operating Temperature | -78°C to 110°C | 25-40°C |
Exploration of New Reactivity Manifolds
The true potential of a molecule is often unlocked by discovering novel ways in which it can react. The unique juxtaposition of the nucleophilic aminooxy group and the electrophilic, versatile nitrile group in this compound suggests a rich and underexplored reactivity manifold.
Future research could focus on leveraging these functionalities in novel transformations. For example, the aminooxy group could act as an internal directing group for C-H activation reactions at otherwise unreactive positions on the molecule. Tandem or cascade reactions, where both the aminooxy and nitrile groups participate sequentially in a single operation, could lead to the rapid construction of complex heterocyclic structures. The development of novel cycloaddition reactions involving the nitrile group or radical-mediated transformations initiated at the aminooxy moiety could also yield previously inaccessible molecular architectures.
Table 4: Potential Unexplored Reactions for this compound
| Reaction Type | Potential Reagents/Catalysts | Hypothetical Product Class | Novelty |
|---|---|---|---|
| Directed C-H Amination | Pd(II) or Rh(III) catalysts | Cyclic N-O heterocycles | Utilizes aminooxy as a novel directing group. |
| Intramolecular [3+2] Cycloaddition | Base or Lewis Acid | Bicyclic isoxazoline (B3343090) derivatives | Forms complex heterocycles in a single step. |
| Radical-mediated Annulation | Photoredox catalyst, visible light | Fused polycyclic systems | Accesses novel scaffolds via radical pathways. |
| Nitrile Hydroamination/Cyclization | Late transition metal catalyst | Substituted tetrahydropyrimidines | A tandem reaction building molecular complexity. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(Aminooxy)butanenitrile in laboratory settings?
- Methodology : A plausible approach involves the reaction of hydroxylamine derivatives with a nitrile precursor (e.g., 3-bromobutanenitrile) under basic conditions. Protection/deprotection strategies, such as Boc groups, may stabilize reactive intermediates during synthesis. Purification via column chromatography or recrystallization ensures product integrity .
- Key Considerations : Monitor reaction pH to avoid decomposition of the aminooxy group. Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminooxy (-ONH₂) and nitrile (-CN) groups. The nitrile peak typically appears at ~120 ppm in ¹³C NMR.
- IR Spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -NH₂ (~3350 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z: ~114.1 g/mol for C₄H₈N₂O) .
Q. What safety protocols are essential for handling this compound?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?
- Experimental Design :
- Variable Testing : Compare yields under different solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., DBU vs. K₂CO₃).
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to carboxylic acids or dimerization).
Q. What strategies enhance the stability of this compound during long-term storage?
- Stability Optimization :
- Storage Conditions : Store at -20°C under nitrogen or argon to prevent oxidation. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation.
- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical-mediated decomposition.
Q. How does the aminooxy group influence bioconjugation efficiency compared to other linkers (e.g., hydrazides)?
- Mechanistic Insights : The aminooxy group forms oxime bonds with aldehydes/ketones at neutral pH, offering faster kinetics than hydrazide-based conjugations.
- Comparative Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
